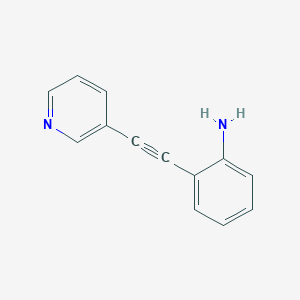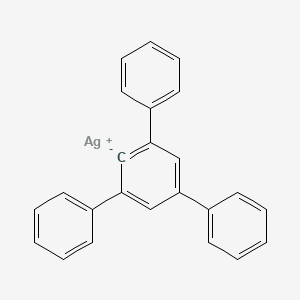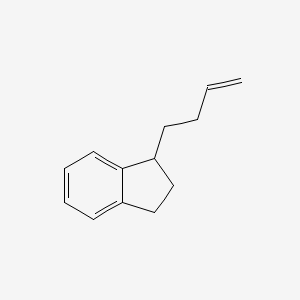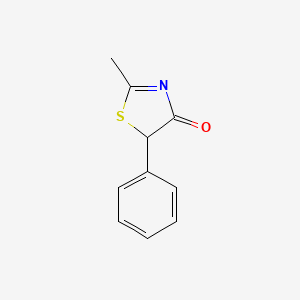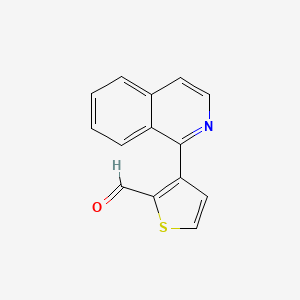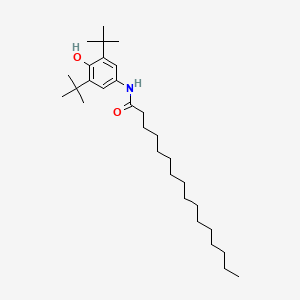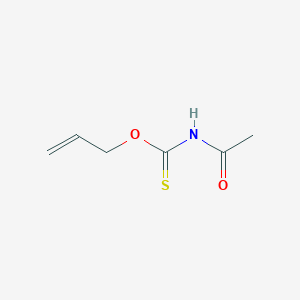
O-Prop-2-en-1-yl acetylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Prop-2-en-1-yl acetylcarbamothioate is a chemical compound with the molecular formula C6H9NO2S. It contains 9 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom
Vorbereitungsmethoden
The synthesis of O-Prop-2-en-1-yl acetylcarbamothioate involves several steps. One common method is the reaction of acetyl chloride with prop-2-en-1-ylamine in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
O-Prop-2-en-1-yl acetylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O-Prop-2-en-1-yl acetylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-Prop-2-en-1-yl acetylcarbamothioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
O-Prop-2-en-1-yl acetylcarbamothioate can be compared with other similar compounds, such as:
N-(Prop-2-en-1-yl)acetamide: This compound has a similar structure but lacks the sulfur atom present in this compound.
O-Prop-2-en-1-yl phenylcarbamothioate: This compound has a phenyl group instead of the acetyl group, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
113283-10-6 |
|---|---|
Molekularformel |
C6H9NO2S |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
O-prop-2-enyl N-acetylcarbamothioate |
InChI |
InChI=1S/C6H9NO2S/c1-3-4-9-6(10)7-5(2)8/h3H,1,4H2,2H3,(H,7,8,10) |
InChI-Schlüssel |
ORBMXOTZMZMBQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=S)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


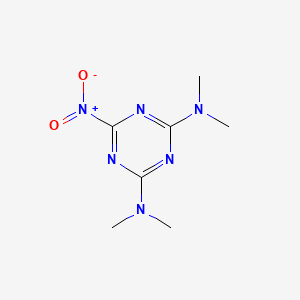
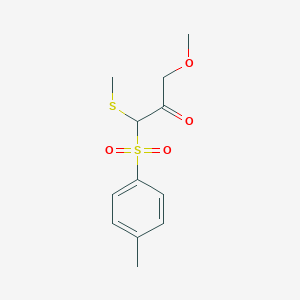
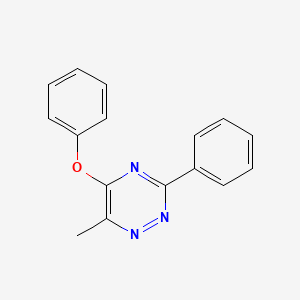
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
